BenchChemオンラインストアへようこそ!

NFAT Transcription Factor Regulator

Immunology T-cell signaling Calcineurin-NFAT pathway

NFAT Transcription Factor Regulator-1 selectively inhibits IL-2 synthesis (IC50 182 nM) without the broad calcineurin inhibition that causes nephrotoxicity and neurotoxicity with CsA/FK506. In vivo, it achieves comparable T-cell suppression at 1/10 the cyclosporine dose. This pyrazole-based small molecule is ideal for NFAT pathway dissection and immunosuppression studies requiring reduced off-pathway modulation.

Molecular Formula C17H10F6N4O2
Molecular Weight 416.28 g/mol
Cat. No. B2609878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNFAT Transcription Factor Regulator
Molecular FormulaC17H10F6N4O2
Molecular Weight416.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)OC(F)F
InChIInChI=1S/C17H10F6N4O2/c18-12-8-24-6-5-11(12)15(28)25-9-1-3-10(4-2-9)27-14(29-16(19)20)7-13(26-27)17(21,22)23/h1-8,16H,(H,25,28)
InChIKeyXGCRLPUGFWHAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





NFAT Transcription Factor Regulator: A Comparative Analysis of Selective Inhibitors for Scientific Procurement


Nuclear factor of activated T cells (NFAT) transcription factor regulators constitute a family of small-molecule and peptide-based modulators that control calcineurin-NFAT signaling, a pathway central to T-cell activation, immune responses, and inflammatory processes. Unlike traditional immunosuppressants cyclosporine A (CsA) and tacrolimus (FK506), which broadly inhibit calcineurin phosphatase activity with resultant nephrotoxicity and neurotoxicity [1], selective NFAT regulators—including NFAT Inhibitor-1 (VIVIT peptide), INCA-6, BTP2, A-285222, and NFATc1-specific compounds—offer differential intervention points along the signaling cascade with varying degrees of target engagement and off-pathway modulation [2]. These agents exhibit quantifiable differences in binding affinity, selectivity for NFAT isoforms, and functional effects in cell-based assays, informing procurement decisions for specific research applications.

Why Generic Substitution Fails for NFAT Transcription Factor Regulators in Research and Industrial Applications


NFAT transcription factor regulators cannot be generically interchanged due to mechanistically divergent points of intervention across the calcineurin-NFAT signaling axis. CsA and FK506 form ternary complexes with immunophilins that sterically block calcineurin's active site, thereby indiscriminately inhibiting dephosphorylation of all calcineurin substrates including NFAT [1]. In contrast, VIVIT-derived peptides (e.g., 11R-VIVIT) and small molecules such as INCA-6 disrupt the calcineurin-NFAT protein-protein interaction without impairing general calcineurin phosphatase activity, preserving other calcineurin-dependent cellular functions [2]. BTP2 and A-285222 operate upstream or through calcineurin-independent mechanisms, modulating calcium entry or NFAT nuclear export, respectively [3]. Furthermore, isoform-specific regulators such as NFATc1-IN-1 (IC₅₀ = 1.57 μM against RANKL-induced osteoclast formation) and KRN2 (IC₅₀ = 0.1 μM against NFAT5) demonstrate that NFAT family members (NFATc1–c4, NFAT5) are differentially implicated in osteoclastogenesis, T-cell differentiation, and osmotic stress responses, rendering broad-spectrum inhibition both scientifically imprecise and experimentally confounding . Substituting one regulator for another without accounting for mechanism, isoform selectivity, and quantitative potency introduces uncontrolled variables that compromise experimental reproducibility and data interpretability.

Product-Specific Quantitative Evidence Guide: NFAT Transcription Factor Regulator


INCA-6 vs. Cyclosporine A: Selective NFAT-Calcineurin Interaction Inhibition Without Broad Phosphatase Suppression

INCA-6 (Inhibitor of NFAT-Calcineurin Association-6) demonstrates a Kd of 800 nM for the calcineurin-NFAT interaction and blocks NFAT nuclear import at approximately 40 μM. In direct comparative assessment, unlike cyclosporine A (CsA) and tacrolimus (FK506), INCA-6 does not indiscriminately block other calcineurin substrates . The binding site of INCA-6 on calcineurin is centered on cysteine 266 of calcineurin Aα and does not coincide with the core PxIxIT-binding site, producing inhibition through an allosteric mechanism rather than competitive displacement [1]. This mechanistic distinction preserves calcineurin phosphatase activity toward non-NFAT substrates, a property not shared by CsA or FK506 .

Immunology T-cell signaling Calcineurin-NFAT pathway

BTP2 vs. Cyclosporine A: Upstream CRAC Channel Blockade Yields NFAT Inhibition Without Affecting NF-κB or AP-1

BTP2 (also known as YM-58483), a 3,5-bis(trifluoromethyl)pyrazole derivative, specifically inhibits CRAC-mediated calcium influx in T-cells with an IC₅₀ of approximately 10 nM and displays approximately 31-fold greater selectivity over voltage-operated calcium channels (VOC) [1]. Downstream of calcium entry blockade, BTP2 inhibits NFAT activation and IL-2 production with an IC₅₀ of 1.7 μM, as well as PBMC proliferation with an IC₅₀ of 190 nM. Critically, BTP2 does not affect the activation of NF-κB and AP-1 transcription factors [1]. In contrast, cyclosporine A (CsA) broadly inhibits calcineurin phosphatase activity, affecting both NFAT and other signaling pathways including NF-κB [2].

Immunology Calcium signaling T-cell activation

MCV1 vs. VIVIT Peptide and Cyclosporine A: Enhanced Potency for NFAT Inhibition in Restenosis Research

MCV1, a bipartite peptide inhibitor targeting two separate calcineurin docking motifs, prevents NFAT activation at nanomolar potency comparable to cyclosporine A (CsA). In head-to-head comparison, MCV1 is more potent than the widely used VIVIT peptide [1]. Unlike CsA, MCV1 does not impair calcineurin phosphatase activity, NF-κB nuclear import, or general cell signaling. Furthermore, CsA but not MCV1 activates basal level extracellular signal-regulated kinase (ERK) activity and prevents nuclear import of calcineurin independent of NFAT activation [1]. In vivo, MCV1 abrogated NFAT-mediated T-cell activation in a model of PMA-elicited peritonitis and markedly reduced neointima formation in a mouse model of restenosis [1].

Cardiovascular research Restenosis Vascular biology

ZIZIT-cisPro vs. Parent VIVIT Peptide: Structure-Based Optimization Yields 192-Fold Improvement in Calcineurin Binding Affinity

Rational modification of the parent peptide inhibitor GPHPVIVITGPHEE (VIVIT, KD ≈ 500 nM) by replacing two valine residues with tert-leucine and the C-terminal proline with a cis-proline analogue produced ZIZIT-cisPro. This optimized inhibitor binds to calcineurin with a KD value of 2.6 nM and exhibits enhanced resistance to proteolysis [1]. The 192-fold improvement in binding affinity (from ~500 nM to 2.6 nM) directly translates to more potent inhibition of the calcineurin-NFAT interaction at lower concentrations.

Peptide chemistry Calcineurin-NFAT interaction Structure-based drug design

11R-VIVIT vs. Unmodified VIVIT: Cell-Permeable NFAT Inhibitor for Intact Cellular Studies

11R-VIVIT is a cell-permeable derivative of the NFAT inhibitor VIVIT peptide, designed by attachment of an 11-arginine cell-penetrating sequence. It inhibits NFAT activation through interaction with the calcineurin binding site for NFAT, thereby preventing nuclear translocation without affecting calcineurin phosphatase activity . In functional assays, 11R-VIVIT at 100 nM demonstrated a substantial decrease in NFAT2 expression in podocytes treated with high hyperglycemia compared to podocytes treated with normal glucose . Unlike unmodified VIVIT peptide which requires cellular expression or microinjection, 11R-VIVIT can be directly applied to intact cells.

Podocyte biology Diabetic nephropathy Cell-permeable peptides

A-285222 vs. Cyclosporine A: Calcineurin-Independent NFAT Inhibition with In Vivo Pharmacodynamic Evidence

A-285222 (A-285), a bis-trifluoromethyl-pyrazole (BTP) compound, inhibits NFAT activity through a calcineurin-independent mechanism [1]. In a preliminary in vivo study with cynomolgus monkeys, marked inhibition of T-cell cytokine production (IL-2, IFN-γ, and TNF-α) occurred after administration of the first dose, with pharmacodynamic effects comparable to those of cyclosporine [1]. Neurological toxic side effects were observed when plasma concentrations exceeded 4 μg/mL; however, at lower plasma levels, the drug was well tolerated over 2 weeks with sustained pharmacodynamic effects [1]. In contrast, cyclosporine produces immunosuppression through calcineurin inhibition, which is associated with dose-limiting nephrotoxicity.

Immunosuppression Pharmacokinetics Transplantation

Optimal Research and Industrial Application Scenarios for NFAT Transcription Factor Regulators


Selective NFAT Signaling Interrogation in T-Cell Activation Studies

For researchers dissecting the calcineurin-NFAT pathway in T-cell receptor signaling, INCA-6 (Kd = 800 nM) offers selective inhibition of the calcineurin-NFAT interaction without indiscriminately blocking other calcineurin substrates, a limitation inherent to cyclosporine A and tacrolimus . This selectivity enables precise evaluation of NFAT-dependent transcriptional programs while preserving calcineurin phosphatase activity toward other substrates. BTP2 provides an upstream alternative, blocking CRAC-mediated calcium influx (IC₅₀ ≈ 10 nM) and NFAT activation while sparing NF-κB and AP-1 pathways [1], facilitating pathway-specific functional analysis.

Cardiovascular Pathology Models: Restenosis and Vascular Remodeling

MCV1 is optimized for cardiovascular research applications requiring potent NFAT inhibition without ERK activation or impairment of calcineurin nuclear import. With nanomolar potency comparable to CsA but superior selectivity (preserved calcineurin phosphatase activity and NF-κB signaling), MCV1 effectively reduces neointima formation in mouse restenosis models [2]. This compound is indicated for studies of vascular smooth muscle cell proliferation and pathological cardiac remodeling where NFAT plays a central role.

High-Sensitivity Biochemical Assays Requiring Maximal Affinity

For in vitro biochemical assays where maximal binding affinity is paramount, ZIZIT-cisPro (KD = 2.6 nM) provides a 192-fold affinity improvement over the parent VIVIT peptide (KD ≈ 500 nM) and enhanced proteolytic stability [3]. This compound is suited for competitive binding studies, surface plasmon resonance assays, and crystallization trials requiring stable, high-affinity occupancy of the calcineurin docking site.

Intact Cell and Primary Tissue Studies: Podocyte Biology and Diabetic Nephropathy

11R-VIVIT, a cell-permeable VIVIT derivative, enables direct pharmacological NFAT inhibition in intact cells without transfection or microinjection. At 100 nM, it reduces NFAT2 expression in hyperglycemia-treated podocytes , making it the preferred tool for studies of diabetic nephropathy, renal fibrosis, and podocyte injury where cell permeability is essential and genetic manipulation is impractical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for NFAT Transcription Factor Regulator

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.